An In-Depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one
An In-Depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one, including its physicochemical characteristics, and outlines a general synthetic approach. Due to the limited publicly available data on specific biological activities and experimental protocols for this particular compound, this guide also incorporates general information about the broader class of oxazole derivatives to provide context for its potential applications.
Chemical Properties
A summary of the key chemical and physical properties of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one is presented in the table below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one | N/A |
| Synonyms | 5-Acetyl-2,4-dimethyloxazole | [1] |
| CAS Number | 23012-25-1 | [1] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 162-164 °C at 785 torr | [3] |
| Appearance | Solid | [4] |
| Hazard Identification | Irritant | [2] |
Synthesis
A logical synthetic pathway could involve the reaction of an appropriate α-amino ketone with an acylating agent, followed by cyclodehydration.
Below is a conceptual workflow for the synthesis of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one.
Caption: Conceptual workflow for the synthesis of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one is not currently available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the two methyl groups on the oxazole ring, the acetyl methyl group, and potentially a signal for the C5-proton of the oxazole ring (if present, though in this substituted case it is absent). The chemical shifts would be in the aliphatic and aromatic regions.
-
¹³C NMR: Resonances for the carbon atoms of the two methyl groups, the acetyl carbonyl carbon, the acetyl methyl carbon, and the three carbon atoms of the oxazole ring.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the C=O stretching of the ketone group (typically around 1680-1700 cm⁻¹).
-
Bands corresponding to C=N and C=C stretching vibrations of the oxazole ring.
-
C-H stretching and bending vibrations for the methyl groups.
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.15 g/mol ).
-
Fragmentation patterns characteristic of the loss of the acetyl group and cleavage of the oxazole ring.
Potential Biological and Pharmacological Significance
The oxazole scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.
-
Anti-inflammatory: Acting on inflammatory pathways.
-
Anticancer: Showing cytotoxicity against various cancer cell lines.
-
Antiviral: Inhibiting viral replication.
The specific biological activities of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one have not been extensively reported. However, its structural features suggest that it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of a ketone functional group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
The general mechanism of action for many biologically active oxazoles involves their interaction with various enzymes and receptors. The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating binding to biological targets. The substituents on the oxazole ring play a crucial role in determining the compound's specificity and potency.
Below is a generalized representation of how a substituted oxazole derivative might interact with a biological target.
Caption: Generalized interaction of a substituted oxazole with a biological target.
Conclusion and Future Directions
1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one is a chemical entity with potential for further exploration in the field of medicinal chemistry. While its fundamental chemical properties are known, a significant gap exists in the literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Future research efforts should focus on:
-
Developing and publishing a detailed, reproducible synthetic protocol.
-
Performing and publishing complete spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and serve as a reference for future studies.
-
Conducting in-vitro and in-vivo biological assays to explore its potential therapeutic applications, guided by the known activities of other oxazole derivatives.
The availability of such data would significantly enhance the value of this compound as a building block for the development of novel therapeutic agents. Researchers in drug discovery are encouraged to consider this molecule as a starting point for the design and synthesis of new chemical entities with improved pharmacological profiles.
